molecular formula C20H24N6O B6460735 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549037-43-4

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460735
CAS No.: 2549037-43-4
M. Wt: 364.4 g/mol
InChI Key: SUWVVNOXZXYPOI-UHFFFAOYSA-N
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Description

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyridazine ring, a piperazine ring, and a benzonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine derivative, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a morpholine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzamide
  • 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzoic acid
  • 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzyl alcohol

Uniqueness

What sets 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages in terms of specificity, potency, and versatility.

Properties

IUPAC Name

4-[[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWVVNOXZXYPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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